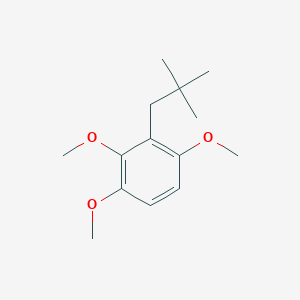
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- is an organic compound with the molecular formula C14H22O3. It is a derivative of benzene, where the benzene ring is substituted with a 2-(2,2-dimethylpropyl) group and three methoxy groups at positions 1, 3, and 4. This compound is also known by other names such as neopentylbenzene and 2,2-dimethyl-1-phenylpropane .
准备方法
The synthesis of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- typically involves the alkylation of benzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring is alkylated to form the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of excess benzene to drive the reaction to completion .
化学反应分析
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
科学研究应用
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- has various scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
作用机制
The mechanism by which Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- exerts its effects depends on the specific context of its use. In chemical reactions, the compound undergoes electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The methoxy groups on the benzene ring are electron-donating, making the ring more reactive towards electrophiles .
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
相似化合物的比较
Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- can be compared with other similar compounds such as:
Neopentylbenzene: Similar structure but lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
2,2-Dimethyl-1-phenylpropane: Another name for neopentylbenzene, highlighting the same structural features.
Methoxybenzene (Anisole): Contains a single methoxy group on the benzene ring, making it less sterically hindered and more reactive towards electrophiles compared to the trimethoxy derivative.
The uniqueness of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- lies in its combination of steric hindrance from the 2-(2,2-dimethylpropyl) group and the electron-donating effects of the three methoxy groups, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
211734-41-7 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropyl)-1,3,4-trimethoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)9-10-11(15-4)7-8-12(16-5)13(10)17-6/h7-8H,9H2,1-6H3 |
InChI 键 |
VPEHVSGJMYMRMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=C(C=CC(=C1OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


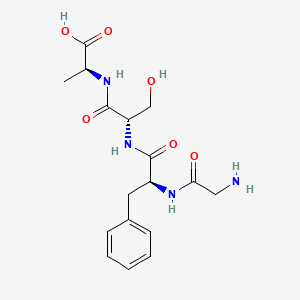
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
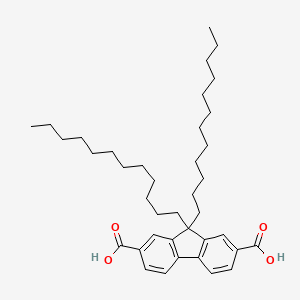
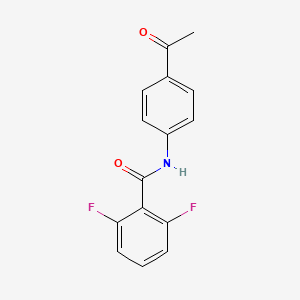
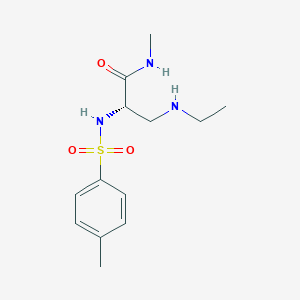
![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
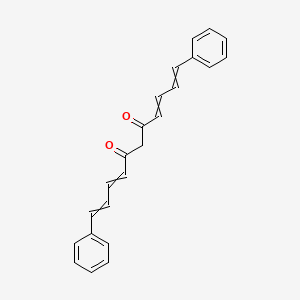
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
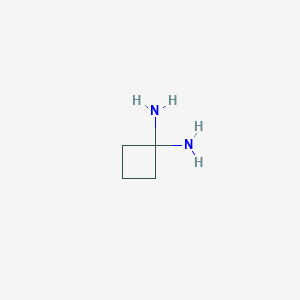

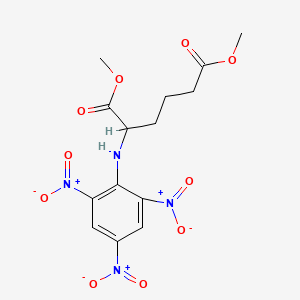
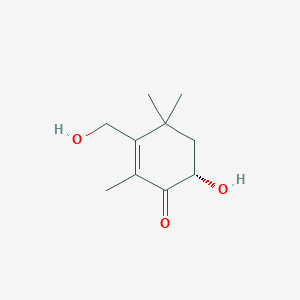
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
